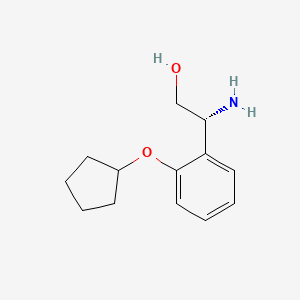

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL

Description

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is a chiral amino alcohol characterized by a cyclopentyloxy-substituted phenyl ring attached to an ethanolamine backbone.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-cyclopentyloxyphenyl)ethanol |

InChI |

InChI=1S/C13H19NO2/c14-12(9-15)11-7-3-4-8-13(11)16-10-5-1-2-6-10/h3-4,7-8,10,12,15H,1-2,5-6,9,14H2/t12-/m0/s1 |

InChI Key |

ZEPOBESHRGVEEB-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=CC=C2[C@H](CO)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with phenol in the presence of a suitable catalyst to form the cyclopentyloxyphenyl ether.

Introduction of the amino group: The intermediate is then reacted with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups at the amino or hydroxyl positions.

Scientific Research Applications

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Analysis:

Substituent Effects: The 3-furyl group () introduces a heteroaromatic ring, reducing molecular weight (127.14 g/mol) compared to the methoxyphenyl (167.20 g/mol) and pyridyl derivatives (168.20 g/mol). This may enhance solubility in polar solvents but decrease lipophilicity. The 3-methoxy-2-pyridyl substituent () introduces a nitrogen atom, enabling hydrogen bonding and altering bioavailability compared to purely aromatic systems.

Acid-Base Behavior: The furan derivative’s pKa (~12.57) suggests a weakly basic amino group, typical of ethanolamines. The absence of pKa data for the methoxyphenyl and pyridyl analogs limits direct comparison but implies similar basicity due to shared ethanolamine backbones.

Stability and Handling :

- The methoxyphenyl derivative requires storage in an inert atmosphere, indicating sensitivity to oxidation or moisture . This contrasts with the furan and pyridyl derivatives, for which stability data are unavailable.

Research Implications

- Synthetic Challenges : Bulky substituents (e.g., cyclopentyloxy) may complicate stereoselective synthesis, as seen in the need for chiral resolution in related compounds .

Biological Activity

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is a compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO\

- Molecular Weight : 219.28 g/mol

This structure contributes to its interactions with various biological targets, particularly in the context of kinase modulation and receptor activity.

1. Kinase Modulation

Research indicates that this compound acts as a modulator of receptor interacting protein kinases (RIPK1). This modulation is significant in treating conditions such as:

- Cancer : The compound has shown effectiveness in inhibiting tumor growth by targeting RIPK1 pathways, which are often dysregulated in cancers.

- Neurodegenerative Diseases : Its role in modulating inflammatory responses suggests potential applications in diseases like Alzheimer's and Parkinson's.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that can be beneficial in treating autoimmune diseases. It has been noted for its ability to reduce inflammation markers in preclinical models of diseases such as:

- Systemic Lupus Erythematosus (SLE)

- Multiple Sclerosis (MS)

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, including kinases involved in cell signaling pathways. The modulation of these pathways can lead to:

- Decreased cell proliferation in cancer cells.

- Reduced inflammatory cytokine production.

Case Study 1: Cancer Treatment

A study demonstrated that administering this compound resulted in a significant reduction of tumor size in murine models of melanoma. The compound was administered at varying doses, showing a dose-dependent effect on tumor inhibition.

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a significant increase in cell viability when treated with this compound compared to control groups.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| Low Dose | 60 |

| High Dose | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.